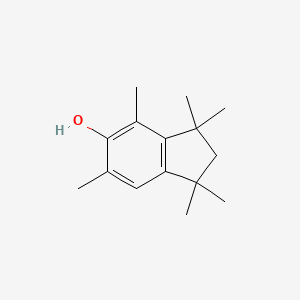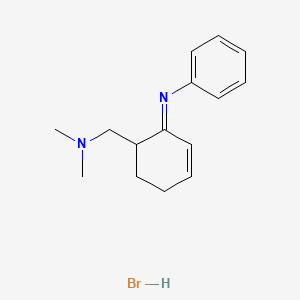
4-Bromo-6-fluoro-2-phenylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-6-fluoro-2-phenylquinoline is a heterocyclic aromatic compound with the molecular formula C15H9BrFN and a molecular weight of 302.14 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Vorbereitungsmethoden
The synthesis of 4-Bromo-6-fluoro-2-phenylquinoline can be achieved through several methods. One common approach involves the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Another method includes the use of TMSBr as an acid-promoter for the cascade cyclization of ortho-propynol phenyl azides . These methods provide moderate to excellent yields and are compatible with various functional groups .
Analyse Chemischer Reaktionen
4-Bromo-6-fluoro-2-phenylquinoline undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Cross-Coupling Reactions: It can undergo cross-coupling reactions with organometallic compounds to form new carbon-carbon bonds.
Common reagents used in these reactions include bases, acids, and organometallic reagents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Bromo-6-fluoro-2-phenylquinoline has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Bromo-6-fluoro-2-phenylquinoline involves its interaction with various molecular targets and pathways. The incorporation of fluorine into the quinoline structure enhances its biological activity by increasing its ability to interact with enzymes and other biological molecules . This interaction can inhibit the activity of specific enzymes, leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-6-fluoro-2-phenylquinoline can be compared with other similar compounds such as:
6-Fluoro-2-cyanoquinolone: This compound also contains a fluorine atom and exhibits similar biological activities.
4-Bromo-6-methoxy-2-phenylquinoline: This compound has a methoxy group instead of a fluorine atom, which can alter its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which provides it with distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
1189105-87-0 |
|---|---|
Molekularformel |
C15H9BrFN |
Molekulargewicht |
302.14 g/mol |
IUPAC-Name |
4-bromo-6-fluoro-2-phenylquinoline |
InChI |
InChI=1S/C15H9BrFN/c16-13-9-15(10-4-2-1-3-5-10)18-14-7-6-11(17)8-12(13)14/h1-9H |
InChI-Schlüssel |
RHHHMDQBTGYPTN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)F)C(=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


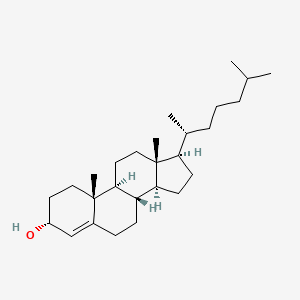
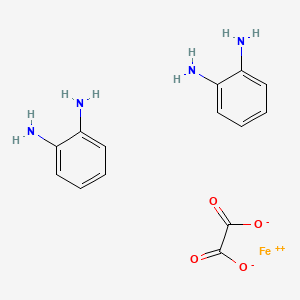
![Glycerol,[2-3h]](/img/structure/B13754889.png)

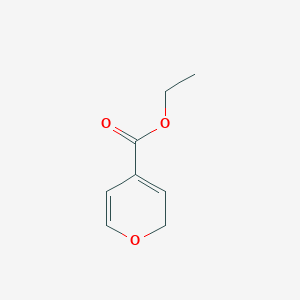
![1-[2-(Ethyl{4-[(e)-(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]phenyl}amino)ethyl]pyridiniumchloride](/img/structure/B13754914.png)



